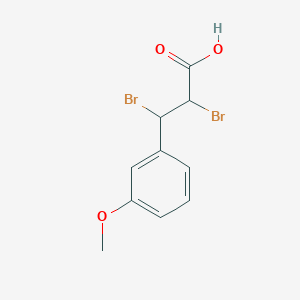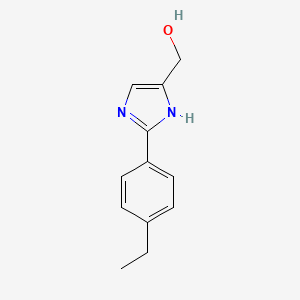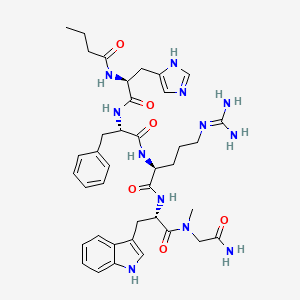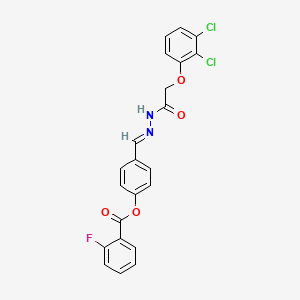
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid typically involves the bromination of 3-(3-methoxyphenyl)propanoic acid. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via the addition of bromine across the double bond of the propanoic acid derivative, resulting in the formation of the dibromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-(3-methoxyphenyl)propanoic acid by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(3-methoxyphenyl)propanoic acid derivatives.
Reduction: 3-(3-methoxyphenyl)propanoic acid.
Oxidation: 3-(3-methoxyphenyl)propanoic acid derivatives with oxidized functional groups.
Scientific Research Applications
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid involves its interaction with molecular targets through its bromine atoms and methoxyphenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the para position, affecting its reactivity and interactions.
2,3-Dibromo-3-(2-methoxyphenyl)propanoic acid: Methoxy group at the ortho position, leading to steric hindrance and altered reactivity.
Uniqueness: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological interactions. This unique structure allows for distinct applications in research and industry .
Properties
CAS No. |
52916-85-5 |
|---|---|
Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
InChI Key |
WBRLBWOFKFWFIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)

![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)



![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)

![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

